(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
[(3R,5S)-1-benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-7-9-18(10-8-14)26(23,24)25-17-11-16(13-21)20(12-17)19(22)15-5-3-2-4-6-15/h2-10,16-17,21H,11-13H2,1H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWRGWIUEDQGEA-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735313 | |
| Record name | (3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31560-22-2 | |
| Record name | (3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3R,5S)-1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate, with CAS Number 31560-22-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C19H21NO5S
- Molecular Weight : 375.44 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a benzoyl group and a hydroxymethyl group, along with a 4-methylbenzenesulfonate moiety.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects and mechanisms of action.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. This activity is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways.
2. Cytotoxicity and Antitumor Effects
In cellular assays, the compound has demonstrated cytotoxic effects on cancer cell lines. Studies report IC50 values indicating that it can selectively induce apoptosis in malignant cells while exhibiting low toxicity towards normal cells. This selectivity makes it a candidate for further development as an anticancer drug.
The precise mechanisms by which this compound exerts its biological effects are under investigation. Preliminary findings suggest it may act through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It could influence key signaling pathways related to cell growth and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. Its antimicrobial and cytotoxic properties make it a candidate for further pharmacological development. However, more extensive studies are required to fully elucidate its mechanisms and optimize its efficacy in clinical settings.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The presence of a pyrrolidine ring and a sulfonate group can enhance pharmacological properties such as solubility and bioavailability.
Case Studies in Drug Development
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to (3R,5S)-1-benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can provide neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's. The hydroxymethyl group may play a crucial role in enhancing the interaction with biological targets .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions.
Synthetic Applications
- Building Block for Complex Molecules : this compound can be utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitutions and other transformations makes it valuable in synthetic organic chemistry .
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can react with nucleophiles to form new compounds. |
| Coupling Reactions | Useful in forming carbon-carbon bonds essential for larger frameworks. |
Biochemical Tools
Due to its specific functional groups, this compound can also be employed as a biochemical tool for studying enzyme mechanisms or cellular processes.
Applications in Biochemistry
- Enzyme Inhibition Studies : The sulfonate group can be used to explore enzyme inhibition pathways, providing insights into enzyme kinetics and mechanisms .
- Labeling Agents : The compound can be modified to serve as a labeling agent in biochemical assays, facilitating the tracking of biological molecules within cells.
Comparison with Similar Compounds
Tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride ()
| Property | Target Compound | Tert-Butyl Derivative |
|---|---|---|
| Substituents | 1-Benzoyl, 3-tosyl, 5-hydroxymethyl | 1-Tert-butyl carbamate, 5-hydroxymethyl |
| Molecular Formula | C₁₉H₂₂NO₅S | C₁₀H₂₁N₂O₃·HCl (estimated) |
| Key Features | Tosyl group enhances reactivity; benzoyl increases lipophilicity | Carbamate protects amine; hydrochloride improves water solubility |
| Applications | Likely synthetic intermediate | Protected amine for peptide synthesis |
Comparison :
- The tert-butyl carbamate in the derivative acts as a protective group for the pyrrolidine nitrogen, whereas the benzoyl group in the target compound may stabilize the structure or direct reactivity.
- The hydrochloride salt in the derivative increases aqueous solubility, contrasting with the neutral sulfonate ester in the target compound .
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride ()
| Property | Target Compound | 1-Methyl Derivative |
|---|---|---|
| Substituents | 1-Benzoyl, 3-tosyl, 5-hydroxymethyl | 1-Methyl, 3-hydroxy, 5-hydroxymethyl |
| Molecular Formula | C₁₉H₂₂NO₅S | C₇H₁₆ClNO₂ (estimated) |
| Key Features | Tosyl group enables substitution reactions | Free hydroxyl group participates in H-bonding |
| Applications | Reactive intermediate | Potential bioactive scaffold (e.g., enzyme inhibition) |
Comparison :
(5R)-5-[(3S)-3-Hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-tetrazol-5-yl)hexyl]-2-pyrrolidinone ()
| Property | Target Compound | Tetrazole Derivative |
|---|---|---|
| Substituents | 1-Benzoyl, 3-tosyl, 5-hydroxymethyl | Tetrazole, hexyl chain, phenyl-butene |
| Molecular Formula | C₁₉H₂₂NO₅S | C₂₁H₂₉N₅O₂ |
| Key Features | Sulfonate ester for substitution | Tetrazole (acidic bioisostere) enhances metabolic stability |
| Applications | Synthetic intermediate | EP4 agonist (pharmacological activity) |
Comparison :
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one ()
| Property | Target Compound | Biphenyl-Naphthyl Derivative |
|---|---|---|
| Substituents | 1-Benzoyl, 3-tosyl, 5-hydroxymethyl | Biphenyl, naphthyl, methyl |
| Molecular Formula | C₁₉H₂₂NO₅S | C₃₅H₃₁NO₂ |
| Key Features | Moderate steric bulk | Extreme steric hindrance from aromatic groups |
| Applications | Intermediate for drug synthesis | Potential kinase inhibitor (steric specificity) |
Comparison :
- The biphenyl and naphthyl groups in the derivative create steric hindrance, likely limiting its use in tight-binding targets.
- The target’s smaller substituents (benzoyl, tosyl) balance reactivity and accessibility .
Preparation Methods
Stereoselective Synthesis of the Pyrrolidine Core
The pyrrolidine ring with (3R,5S) stereochemistry is often synthesized via chiral pool synthesis or asymmetric catalysis. One approach involves:
- Starting from (4R)-4-hydroxy-L-prolinol or related chiral precursors to ensure the correct stereochemistry at the 3- and 5-positions.
- Protection of hydroxyl groups as needed to allow selective functionalization.
- Use of stereoselective reduction or substitution reactions to install the hydroxymethyl group at the 5-position.
Benzoylation of the Pyrrolidine Nitrogen
- The nitrogen atom of the pyrrolidine ring is benzoylated using benzoyl chloride or benzoyl anhydride under basic conditions (e.g., triethylamine or pyridine) to afford the N-benzoyl derivative.
- Reaction conditions are optimized to avoid racemization or side reactions.
Tosylation of the 3-Hydroxyl Group
- The free hydroxyl group at the 3-position is reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine.
- This reaction converts the hydroxyl group into a tosylate ester, which is a good leaving group for further transformations or for biological activity.
- Reaction is typically carried out at low temperature to maintain stereochemical purity.
Purification and Characterization
- The final product is purified by chromatographic techniques such as flash chromatography or preparative HPLC.
- Characterization is performed using NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to confirm stereochemical purity and structure.
Representative Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Chiral pyrrolidine precursor | (3R,5S)-pyrrolidine core with hydroxymethyl group at 5-position |
| 2 | Benzoyl chloride, base (e.g., Et3N) | N-Benzoylation at pyrrolidine nitrogen |
| 3 | 4-Methylbenzenesulfonyl chloride, base (e.g., pyridine) | Tosylation of 3-hydroxyl group |
| 4 | Purification (chromatography) | Pure this compound |
Research Findings and Optimization Notes
- Stereoselectivity is critical; the use of chiral starting materials or asymmetric catalysis ensures the (3R,5S) configuration is maintained.
- Benzoylation and tosylation steps must be carefully controlled to prevent epimerization or overreaction.
- Reaction yields can be optimized by controlling temperature, solvent choice (e.g., dichloromethane, THF), and reaction time.
- The tosylate group is introduced to enhance the compound's reactivity and potential as an intermediate for further modifications or biological applications.
- Analytical data such as melting point, molecular weight, and NMR spectra confirm the identity and purity of the compound.
Data Table Summarizing Key Parameters
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | C19H21NO5S |
| Molecular Weight | 375.439 g/mol |
| Starting Material | (4R)-4-hydroxy-L-prolinol or equivalent chiral pyrrolidine |
| Benzoylation Reagents | Benzoyl chloride, triethylamine |
| Tosylation Reagents | 4-Methylbenzenesulfonyl chloride, pyridine |
| Solvents | Dichloromethane, THF |
| Temperature (Benzoylation) | 0–25 °C |
| Temperature (Tosylation) | 0–5 °C |
| Purification Techniques | Flash chromatography, preparative HPLC |
| Stereochemical Purity | >95% (confirmed by chiral HPLC) |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (3R,5S)-1-benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl 4-methylbenzenesulfonate, and how can stereochemical purity be ensured?
- Methodology : The compound is synthesized via selective functionalization of the pyrrolidine core. Key steps include:
- Hydroxymethyl introduction : Use of protecting groups (e.g., benzoyl) to direct regioselective hydroxymethylation at the 5-position .
- Tosylate formation : Reaction with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonate group at the 3-position .
- Stereochemical control : Chiral resolution via HPLC or enzymatic methods to isolate the (3R,5S) diastereomer. Confirm stereochemistry using NOESY NMR or X-ray crystallography .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Mass spectrometry (MS) : Confirm molecular weight (375.439 g/mol) via ESI-MS .
- FT-IR : Identify characteristic peaks (e.g., sulfonate S=O stretch at 1360–1180 cm⁻¹, benzoyl C=O at ~1680 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the tosylation of the pyrrolidine intermediate?
- Challenge : Tosylation of secondary alcohols can lead to sulfonate ester hydrolysis or elimination.
- Solutions :
- Low-temperature reaction : Perform at 0–5°C to suppress elimination .
- Anhydrous conditions : Use dried solvents (e.g., dichloromethane) and molecular sieves to prevent hydrolysis .
- Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to enhance sulfonate group activation .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and quantify byproducts using GC-MS .
Q. How does the stereochemistry of the pyrrolidine core influence biological activity in related compounds?
- Case studies :
- Binding affinity : The (3R,5S) configuration in pyrrolidine derivatives enhances selectivity for enzyme active sites (e.g., protease inhibitors) due to spatial alignment of the hydroxymethyl and benzoyl groups .
- Metabolic stability : Tosylate groups in the (3R) position improve pharmacokinetic profiles by reducing hepatic clearance .
- Experimental design :
- Comparative assays : Synthesize all four stereoisomers and test inhibitory activity against target enzymes (e.g., IC50 measurements) .
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with protein targets (e.g., PDB: 1JI) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
